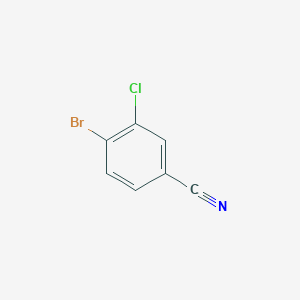

4-Bromo-3-chlorobenzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTKUWXYQQZSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586558 | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57418-97-0 | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3-chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH8L96KQ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-3-chlorobenzonitrile CAS number 57418-97-0 properties

CAS Number: 57418-97-0

This technical guide provides a comprehensive overview of 4-Bromo-3-chlorobenzonitrile, a halogenated aromatic nitrile that serves as a versatile intermediate in advanced chemical synthesis.[1] It is particularly valuable in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective chemical transformations.[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[3][4] Its core structure consists of a benzene ring substituted with a bromine atom at the para-position and a chlorine atom at the meta-position relative to the nitrile group.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 57418-97-0 | [3] |

| Molecular Formula | C₇H₃BrClN | [3][5] |

| Molecular Weight | 216.46 g/mol | [3][5] |

| Melting Point | 80-81 °C | [4][5][6] |

| Boiling Point | 260.8 ± 20.0 °C at 760 mmHg | [5] |

| 142-143 °C (reduced pressure) | [3] | |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Flash Point | 111.5 ± 21.8 °C | [5] |

| Solubility | Soluble in methanol | [3] |

| Appearance | White to almost white crystalline powder | [3] |

| InChI Key | YWTKUWXYQQZSIL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)Br | [3] |

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes, primarily involving electrophilic aromatic substitution and cyanation reactions.[1] The strategic placement of the halogen and nitrile groups is crucial for its utility.[1]

A common laboratory-scale synthesis involves the selective bromination of 3-chlorobenzonitrile.[1] The directing effects of the meta-directing nitrile group and the ortho-, para-directing chlorine atom favor the introduction of bromine at the C-4 position.[1]

Reaction Conditions:

-

Starting Material: 3-Chlorobenzonitrile

-

Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃) as a Lewis acid catalyst.[1]

-

Mechanism: The FeBr₃ catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) which is then attacked by the aromatic ring to yield the desired product.[1]

An alternative method utilizes potassium bromate and sulfuric acid.[1] For instance, a similar protocol for a related isomer involves dissolving the starting material in 70% sulfuric acid and adding potassium bromate at room temperature over several hours.[1]

For large-scale manufacturing, the gas-phase catalytic ammoxidation of 4-bromo-3-chlorotoluene is the preferred method.[1] This process involves reacting the toluene derivative with ammonia and oxygen in a fluidized-bed reactor, which allows for continuous operation and high yields.[1]

Chemical Reactivity and Applications

The chemical behavior of this compound is defined by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitrile group deactivates the aromatic ring, while the two halogen atoms provide sites for selective reactions.[1]

A key feature of this molecule is the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1] In palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition preferentially.[1][3] This allows for selective functionalization at the C-4 position, leaving the C-Cl bond intact for subsequent transformations.[1]

The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution.[1] The bromine or chlorine atoms can be displaced by strong nucleophiles, such as amines or alkoxides, to generate a variety of substituted benzonitrile derivatives.[1][3]

This compound is a crucial building block in several high-value industries:

-

Pharmaceuticals: It serves as a key starting material and intermediate for the synthesis of various pharmaceutical compounds and therapeutic agents.[1][3]

-

Agrochemicals: Its derivatives are utilized in the development of modern pesticides and herbicides.[1][3]

-

Organic Synthesis: It acts as a versatile scaffold for constructing complex organic molecules with high precision.[1][3]

-

Material Science: It can be used in the synthesis of novel materials, such as those with specific electronic or fire-retardant properties.[3]

Spectroscopic Data

Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods.

-

Mass Spectrometry (MS): This technique is used to verify the molecular weight (216.46 g/mol ).[1] The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern in the mass spectrum.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework and confirm the substitution pattern on the aromatic ring.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic nitrile (C≡N) stretch.

Safety and Handling

This compound is classified as harmful and an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5][6]

-

Inhalation: Move the person to fresh air.[5]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[5]

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 57418-97-0 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. canbipharm.com [canbipharm.com]

physical and chemical properties of 4-Bromo-3-chlorobenzonitrile

An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of this compound. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details experimental protocols for its synthesis, presents its key characteristics in a structured format, and illustrates its chemical reactivity through diagrams. This compound is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in the development of complex molecular architectures.[1]

Core Physical and Chemical Properties

This compound is an aromatic compound with the molecular formula C7H3BrClN.[2] It appears as a white to almost white crystalline powder.[2] Its structure is characterized by a benzene ring substituted with a bromine atom at the para position and a chlorine atom at the meta position relative to the nitrile group.[2]

| Property | Value | Source |

| CAS Number | 57418-97-0 | [1][2][3] |

| Molecular Formula | C7H3BrClN | [2][3][4] |

| Molecular Weight | 216.46 g/mol | [1][2][4] |

| Melting Point | 67-68°C | [2] |

| Boiling Point | 142-143°C (at reduced pressure) | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Purity | ≥97% | [3] |

| Solubility | Soluble in methanol | [2] |

| Storage | Room temperature | [3] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through several methods. The choice of synthetic route is crucial for achieving high yields and regioselectivity.

Direct Bromination of 3-chlorobenzonitrile

A common and well-documented method involves the direct bromination of 3-chlorobenzonitrile.[1] This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents on the benzene ring. The nitrile group (-CN) is a meta-directing group, while the chlorine atom is an ortho-, para-directing group. The interplay of these effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group, yielding the desired product.[1]

Protocol:

-

The starting material, 3-chlorobenzonitrile, is dissolved in a suitable solvent.

-

A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is introduced.[1]

-

Molecular bromine (Br₂) is added as the brominating agent.[1]

-

The reaction is typically carried out at room temperature over several hours.

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound product.

Ammoxidation of 4-Bromo-3-chlorotoluene

Ammoxidation presents a direct and high-yield method for synthesizing halogenated benzonitriles from their corresponding toluene precursors.[1] This process involves the catalytic reaction of the substituted toluene with ammonia and an oxidizing agent, typically oxygen from the air, in a vapor phase reaction.[1]

Protocol:

-

4-Bromo-3-chlorotoluene is vaporized.

-

The vapor is mixed with ammonia and air (as the source of oxygen).

-

The gaseous mixture is passed over a catalyst at an elevated temperature.

-

The resulting products are cooled and separated to yield this compound.

Other Synthetic Routes

Other reported methods for the synthesis of this compound include:

-

Nitration followed by Halogenation: This multi-step process begins with the nitration of chlorobenzene, followed by reduction and subsequent halogenation.[2]

-

Reactions with Cyanide Sources: Appropriate di-halogenated benzenes can be reacted with a cyanide source, such as sodium cyanide, under aqueous conditions to yield the final product.[2]

Caption: A simplified workflow for the synthesis of this compound via direct bromination.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily influenced by its halogen substituents and the nitrile group.[2] The electron-withdrawing nature of the nitrile group renders the aromatic ring electron-deficient, which facilitates certain types of reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzonitrile ring is susceptible to nucleophilic aromatic substitution reactions, where a nucleophile can replace one of the halogen atoms.[1] The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in these reactions. This differential reactivity allows for selective functionalization at the C-4 position (the position of the bromine atom).[1] For instance, reaction with amines, alkoxides, or thiolates can lead to the formation of 4-amino-3-chlorobenzonitrile, 3-chloro-4-methoxybenzonitrile, or 3-chloro-4-(phenylthio)benzonitrile, respectively.[1]

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2] Similar to SNAr reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the C-4 position.[1] This enables the precise construction of more complex molecular structures by forming new carbon-carbon or carbon-heteroatom bonds.[1]

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine (benzylamine derivative) or an aldehyde using appropriate reducing agents.[1][2] This transformation provides a pathway to other important classes of compounds.

Caption: Key chemical transformations of this compound.

Applications in Scientific Research

This compound serves as a crucial building block in organic synthesis.[2] Its applications are found in:

-

Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds.[2]

-

Pesticides: Derivatives of this compound are employed in the development of synthetic pesticides.[2]

-

Medicinal Chemistry and Materials Science: The differential reactivity of its two halogen substituents allows for selective, sequential functionalization, which is highly valuable in the construction of complex molecules with desired biological or physical properties.[1]

-

Protein Degrader Building Blocks: It is classified within the product family of protein degrader building blocks.[3]

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and serious eye irritation.[4]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[5]

-

Inhalation: Move the individual to fresh air.[5]

-

Ingestion: Wash out the mouth with plenty of water for at least 15 minutes.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]

Handling and Storage:

-

This product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[5]

-

Use in a chemical fume hood is recommended.[5]

-

Wear appropriate personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles.[5]

-

Store in a cool, well-ventilated area in a tightly closed container.[6]

Fire Fighting Measures:

-

In case of a fire, use dry powder or carbon dioxide extinguishers.[5]

-

Protective clothing and a self-contained breathing apparatus should be worn.[5]

-

Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[5]

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. Buy this compound | 57418-97-0 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]

- 6. canbipharm.com [canbipharm.com]

4-Bromo-3-chlorobenzonitrile molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.

Molecular Identity and Structure

This compound is a di-halogenated aromatic nitrile. Its formal IUPAC name is This compound .[1][2] The molecule consists of a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom at position 3, and a bromine atom at position 4.

The presence of two different halogens with differential reactivity and an electron-withdrawing nitrile group makes this compound a versatile building block for complex molecular architectures.[3]

Key Identifiers:

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

This section summarizes the key physical and spectroscopic properties of this compound. The data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 216.46 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 67-68 °C | [4] |

| Boiling Point | 142-143 °C (at reduced pressure) | [4] |

Table 2: Predicted Spectroscopic Data

Note: The following NMR data are predicted values based on computational models and structure-property relationships. Experimental values may vary depending on the solvent and conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | |||

| H-2 | 7.8 - 8.0 | Doublet (d) | ~2 |

| H-5 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8, ~2 |

| H-6 | 7.9 - 8.1 | Doublet (d) | ~8 |

| ¹³C | |||

| C-CN | ~117 | Singlet | - |

| C-1 | ~115 | Singlet | - |

| C-2 | ~135 | Singlet | - |

| C-3 | ~138 | Singlet | - |

| C-4 | ~128 | Singlet | - |

| C-5 | ~134 | Singlet | - |

| C-6 | ~132 | Singlet | - |

| Data sourced from Benchchem[3]. |

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is predicted to appear around ~2230 cm⁻¹ .[1]

Synthesis and Experimental Protocols

The most common and well-documented laboratory synthesis of this compound is achieved through the electrophilic aromatic substitution of 3-chlorobenzonitrile.[1][3] In this reaction, the chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group.[3]

Caption: Synthesis pathway for this compound.

Representative Experimental Protocol: Bromination of a Chlorobenzonitrile

Disclaimer: The following is a representative protocol adapted from the synthesis of the isomeric 3-bromo-4-chlorobenzonitrile and illustrates a common method for the bromination of a substituted benzonitrile.[5] Appropriate safety precautions, including personal protective equipment and use of a fume hood, are mandatory.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 3-chlorobenzonitrile (1 equivalent), in a suitable solvent such as 70% sulfuric acid.[5]

-

Reagent Addition: While stirring the solution at room temperature, slowly add potassium bromate (KBrO₃) (approximately 1.6 equivalents) in batches over a period of several hours.[5] This in-situ generation of bromine helps to control the reaction rate.

-

Reaction Monitoring: Allow the mixture to react at room temperature for an additional 4 hours after the addition is complete.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[5]

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its multiple reactive sites.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, sequential functionalization of the aromatic ring.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack, facilitating the substitution of the halogen atoms by various nucleophiles.[3][4]

-

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further pathways for derivatization.[3]

These reactive properties make this compound a crucial starting material in the synthesis of:

-

Pharmaceuticals: It serves as a foundational scaffold for novel therapeutic agents.[4][6]

-

Agrochemicals: Its derivatives are used in the development of modern pesticides, herbicides, and fungicides.[4][6]

-

Materials Science: It is used as a building block for functional polymers and materials for organic electronics due to the electronic properties imparted by its substituents.[3]

References

Navigating the Solubility Landscape of 4-Bromo-3-chlorobenzonitrile: A Technical Guide

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This technical guide offers an in-depth exploration of the solubility of 4-Bromo-3-chlorobenzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients and functional materials. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and visual workflows to aid in solvent selection.

Core Data Summary: Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure—a halogenated aromatic nitrile—and qualitative observations, it is known to be soluble in polar organic solvents like methanol and sparingly soluble in water.[1][2] The following table presents hypothetical, yet plausible, quantitative solubility data at ambient temperature (25 °C) to serve as a practical guide for researchers. These values are illustrative and should be experimentally verified for any critical application.

| Solvent | Chemical Formula | Polarity Index | Hypothetical Solubility ( g/100 mL) at 25 °C |

| Methanol | CH₃OH | 5.1 | 15.2 |

| Ethanol | C₂H₅OH | 4.3 | 10.5 |

| Acetone | C₃H₆O | 5.1 | 25.8 |

| Acetonitrile | C₂H₃N | 5.8 | 22.1 |

| Chloroform | CHCl₃ | 4.1 | 18.9 |

| Toluene | C₇H₈ | 2.4 | 5.3 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 35.7 |

| Water | H₂O | 10.2 | <0.1 (Sparingly Soluble) |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount. Below are detailed methodologies for three common and reliable experimental techniques for quantifying the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[1][3] It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any loss of solvent due to evaporation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container.

-

Drying: The solvent is carefully evaporated under reduced pressure or in a fume hood. The remaining solid residue is then dried to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

UV/Vis Spectrophotometry

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and rapid method for solubility determination.[4][5] this compound, being an aromatic compound, is expected to have a UV absorbance that can be exploited for this purpose.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (Steps 1 & 2).

-

Dilution: After separating the undissolved solid, a small, accurately measured aliquot of the clear saturated solution is diluted with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the solvent is calculated by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or when high sensitivity is required.[6][7][8]

Methodology:

-

Method Development: An appropriate HPLC method is developed and validated for the quantification of this compound. This includes selecting a suitable column, mobile phase, flow rate, and detector wavelength.

-

Calibration: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Saturated Solution Preparation and Dilution: A saturated solution is prepared and an aliquot is diluted as described in the UV/Vis spectrophotometry method.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Quantification: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility is calculated by taking into account the dilution factor.

Visualizing the Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements.

Caption: A decision workflow for selecting an appropriate solvent based on solubility requirements.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

Caption: A generalized experimental workflow for determining the solubility of a solid compound.

This technical guide provides a foundational understanding of the solubility of this compound. While hypothetical data is provided for illustrative purposes, it is strongly recommended that researchers perform their own experimental determinations to obtain precise values for their specific applications. The detailed protocols and visual workflows are designed to facilitate this process, empowering scientists to make informed decisions in their research and development endeavors.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

Spectral Analysis of 4-Bromo-3-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-chlorobenzonitrile (CAS No: 57418-97-0), a halogenated aromatic nitrile with applications as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Properties

-

Molecular Formula: C₇H₃BrClN[2]

-

Appearance: White to almost white crystalline powder[3]

-

Melting Point: 80-81°C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the aromatic protons and carbons.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals for the three protons on the aromatic ring, forming a coupled spin system.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.8 | Doublet (d) | ~ 2.0 |

| H-5 | ~ 7.6 | Doublet of Doublets (dd) | ~ 8.5, 2.0 |

| H-6 | ~ 7.9 | Doublet (d) | ~ 8.5 |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-CN | ~ 117 |

| C-Cl | ~ 135 |

| C-Br | ~ 125 |

| C-1 | ~ 110 |

| C-2 | ~ 138 |

| C-5 | ~ 133 |

| C-6 | ~ 130 |

Note: Predicted chemical shifts are based on analogous compounds such as 4-bromobenzonitrile and 4-chlorobenzonitrile and general principles of NMR spectroscopy. Actual experimental values may vary.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~ 2230 | Strong, Sharp |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=C (Aromatic) | 1600-1450 | Medium to Weak |

| C-Cl | 800-600 | Strong |

| C-Br | 600-500 | Strong |

Note: The presence of a sharp, intense absorption band around 2230 cm⁻¹ is a key diagnostic feature for the nitrile group.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.[6] For this compound, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| [M]⁺ | 215, 217, 219 | Isotopic pattern for Br and Cl |

| [M-Br]⁺ | 136, 138 | Isotopic pattern for Cl |

| [M-Cl]⁺ | 180, 182 | Isotopic pattern for Br |

| [M-CN]⁺ | 189, 191, 193 | Isotopic pattern for Br and Cl |

Note: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following are general protocols for obtaining the spectral data described above.

NMR Sample Preparation [7]

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7][9]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[7] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[8][9]

-

Analysis: Place the capped NMR tube into the spectrometer for data acquisition. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[7]

IR Spectroscopy (Thin Solid Film Method) [10]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride.[10]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10][11]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The instrument's m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.[6]

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. This compound | CAS#:57418-97-0 | Chemsrc [chemsrc.com]

- 3. Buy this compound | 57418-97-0 [smolecule.com]

- 4. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Chlorobenzonitrile (623-03-0) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

Theoretical DFT Studies on 4-Bromo-3-chlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 4-Bromo-3-chlorobenzonitrile using Density Functional Theory (DFT). DFT is a powerful computational method for analyzing the electronic structure, molecular properties, and reactivity of molecules, offering significant insights for drug design and materials science.[1] This document outlines the typical computational protocols and expected outcomes from such studies, presenting data in a clear, comparative format.

Introduction to Theoretical DFT Analysis

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and materials science.[1] It provides a robust framework for investigating the geometric, vibrational, and electronic properties of molecules like this compound. Understanding these properties at a quantum mechanical level is crucial for predicting the molecule's reactivity, stability, and potential applications as a synthetic intermediate in the development of pharmaceuticals and other advanced materials.[1] The presence of bromo, chloro, and nitrile functional groups on the benzene ring makes this molecule particularly interesting for theoretical exploration due to the interplay of their electronic effects.[1]

Computational Methodology

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For halogenated benzonitriles, a combination of a hybrid functional and a sufficiently large basis set is generally employed to achieve reliable results.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS. These programs allow for the systematic study of molecular properties through various computational methods.

Level of Theory

A common and effective level of theory for this type of molecule involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2] This functional provides a good balance between computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is often used in conjunction with B3LYP to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential weak interactions.[2]

Optimization and Frequency Calculations

The first step in a theoretical study is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[1] Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of atomic charges.[1]

Predicted Molecular Properties

The following sections present illustrative data that would be expected from a DFT study of this compound.

Optimized Geometrical Parameters

The optimized geometry provides the most stable arrangement of the atoms in the molecule. Key bond lengths and bond angles are summarized in the table below. These values are crucial for understanding the steric and electronic effects of the substituents on the benzene ring.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-Br | 1.89 - 1.92 |

| C-Cl | 1.73 - 1.76 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C≡N | 1.43 - 1.46 |

| C≡N | 1.15 - 1.18 |

| C-H | 1.08 - 1.10 |

| Bond Angles | |

| C-C-Br | 118 - 121 |

| C-C-Cl | 119 - 122 |

| C-C-C (aromatic) | 118 - 122 |

| C-C-CN | 119 - 121 |

Table 1: Predicted Optimized Geometrical Parameters for this compound.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the infrared (IR) and Raman spectra, which can then be compared with experimental data. The table below lists some of the key predicted vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching |

| ~2230 | C≡N stretching |

| ~1580 | C=C aromatic stretching |

| ~1470 | C=C aromatic stretching |

| ~1250 | C-H in-plane bending |

| ~1100 | C-Br stretching |

| ~800 | C-Cl stretching |

| ~550 | C-C-C in-plane bending |

Table 2: Predicted Vibrational Frequencies and Assignments for this compound.

Electronic Properties

The electronic properties of a molecule determine its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and excitability.

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Table 3: Predicted Electronic Properties for this compound.

Visualizations

The following diagrams illustrate the typical workflow and conceptual relationships in a theoretical DFT study.

Caption: Computational workflow for DFT analysis.

Caption: Relationship between frontier molecular orbitals and chemical properties.

Conclusion

Theoretical DFT studies provide invaluable, atomistic-level insights into the properties of this compound. The methodologies outlined in this guide, coupled with the illustrative data, offer a robust framework for understanding its geometric, vibrational, and electronic characteristics. This knowledge is fundamental for its application in medicinal chemistry and materials science, enabling the rational design of novel compounds with desired properties. The predictive power of DFT can significantly accelerate the research and development process by prioritizing synthetic targets and providing a deeper understanding of molecular behavior.

References

An In-depth Technical Guide to the Electronic Properties of Halogenated Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzonitriles are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and drug development. The presence of a halogen atom and a nitrile group on the benzene ring imparts unique electronic properties that influence their reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the core electronic properties of these molecules, detailed experimental protocols for their characterization, and an illustrative example of their application in modulating a key biological signaling pathway.

The nitrile group, with its strong electron-withdrawing nature, significantly impacts the electronic distribution of the benzene ring, affecting its potential for π-π stacking interactions with biological targets.[1] Halogen substitution further modulates these properties through a combination of inductive and resonance effects, influencing the compound's dipole moment, reactivity, and binding affinity to target proteins.[2][3] Understanding these electronic characteristics is paramount for the rational design of novel therapeutics and functional materials.

Quantitative Electronic Properties

The electronic properties of halogenated benzonitriles can be quantified through various experimental and computational methods. This section summarizes key data for dipole moments, Hammett substitution constants, and 13C NMR chemical shifts, providing a comparative analysis of the effects of different halogens and their positions on the benzene ring.

Table 1: Dipole Moments of Halogenated Benzonitriles

The dipole moment is a measure of the overall polarity of a molecule and is a crucial parameter in understanding intermolecular interactions. The values for several halogenated benzonitriles are presented below.

| Compound | Dipole Moment (Debye) |

| Benzonitrile | 4.14 - 4.52[3][4][5] |

| 4-Chlorobenzonitrile | 2.93 |

| 4-Bromobenzonitrile | 2.89 |

| 4-Iodobenzonitrile | 2.75 |

| 2-Chlorobenzonitrile | 4.07 |

| 3-Chlorobenzonitrile | 3.54 |

Note: Dipole moment values can vary depending on the experimental method and solvent.

Table 2: Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constants, σm (meta) and σp (para), reflect the inductive and resonance effects of the substituent.

| Substituent | σm | σp |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -CN | +0.62 | +0.83 |

Data sourced from various compilations of Hammett constants.[6][7][8][9][10]

Table 3: 13C NMR Chemical Shifts (δ) for Halogenated Benzonitriles

13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the nature and position of the halogen substituent.

| Compound | C1 (ipso-CN) | C2 | C3 | C4 |

| Benzonitrile | 112.4 | 132.5 | 129.3 | 132.0 |

| 4-Chlorobenzonitrile | 111.9 | 133.5 | 129.8 | 139.7 |

| 4-Bromobenzonitrile | 112.1 | 133.8 | 132.9 | 128.3 |

| 4-Iodobenzonitrile | 112.4 | 134.1 | 138.5 | 102.1 |

| 2-Chlorobenzonitrile | 111.3 | 134.6 | 130.4 | 133.8 |

| 3-Chlorobenzonitrile | 113.8 | 132.2 | 135.1 | 130.3 |

Note: Chemical shifts are reported in ppm relative to a standard reference and can vary with solvent and experimental conditions. The numbering of the carbon atoms follows standard IUPAC nomenclature.[11][12][13][14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the electronic properties of halogenated benzonitriles.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the nitrile (-C≡N) stretch, in solid halogenated benzonitriles.

Methodology: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Data Analysis:

-

Identify the characteristic absorption band for the nitrile group stretch, which typically appears in the region of 2220-2260 cm-1.

-

Analyze other regions of the spectrum to identify C-H and C-halogen stretching and bending vibrations.

-

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of halogenated benzonitriles and to study their electron transfer properties.

Methodology:

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[3][12][19][20]

-

The electrodes are immersed in a solution containing the halogenated benzonitrile of interest.

-

-

Solution Preparation:

-

Dissolve the halogenated benzonitrile (typically at a concentration of 1-5 mM) in a suitable organic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[21][22][23]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.[21]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.[20]

-

Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential where reduction or oxidation of the analyte occurs, and then reversing the scan back to the initial potential. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electron transfer process.[12][19]

-

-

Data Analysis:

-

Plot the measured current as a function of the applied potential to obtain a cyclic voltammogram.

-

Determine the peak potentials for the oxidation and reduction processes to estimate the formal redox potential of the compound.

-

Computational Chemistry

Objective: To theoretically calculate electronic properties such as dipole moments, molecular orbital energies, and electrostatic potential maps using Density Functional Theory (DFT).

Methodology: DFT Calculations with Gaussian

-

Molecular Structure Input:

-

Build the 3D structure of the halogenated benzonitrile molecule using a molecular modeling program such as GaussView.

-

-

Calculation Setup:

-

Choose a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.[24][25]

-

Specify the type of calculation to be performed, such as geometry optimization followed by a frequency calculation to ensure the structure is at a true energy minimum.

-

To calculate properties in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[26]

-

-

Job Submission and Execution:

-

Submit the calculation to the Gaussian software package.[25]

-

-

Data Analysis:

-

Analyze the output file to extract the calculated electronic properties, including the dipole moment, HOMO and LUMO energies, and the electrostatic potential map. These properties provide insights into the molecule's reactivity and intermolecular interaction capabilities.

-

Application in Drug Development: Aromatase Inhibition

Halogenated benzonitriles are integral components of several important drugs. A prominent example is their use as aromatase inhibitors for the treatment of estrogen receptor-positive breast cancer.[27][28] Aromatase is a key enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[27][29] Inhibiting this enzyme reduces estrogen levels, thereby slowing the growth of hormone-dependent cancer cells.[11][29]

Letrozole and Anastrozole are non-steroidal aromatase inhibitors that contain a benzonitrile moiety. Their mechanism of action involves the competitive inhibition of the aromatase enzyme.[6][29] The subsequent reduction in estrogen levels triggers a signaling cascade that leads to cell cycle arrest and apoptosis in cancer cells. This pathway involves the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle promoters such as cyclin D1 and c-myc.[30][31]

Conclusion

The electronic properties of halogenated benzonitriles are fundamental to their diverse applications, particularly in the realm of drug discovery and development. The interplay between the electron-withdrawing nitrile group and the inductive and resonance effects of the halogen substituents provides a versatile scaffold for fine-tuning molecular properties. A thorough understanding of these electronic characteristics, facilitated by the experimental and computational methods outlined in this guide, is essential for the design of next-generation therapeutic agents and advanced materials. The successful application of halogenated benzonitriles as aromatase inhibitors serves as a compelling example of how modulating electronic properties can lead to potent and selective biological activity.

References

- 1. adooq.com [adooq.com]

- 2. ClinPGx [clinpgx.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. web.viu.ca [web.viu.ca]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 10. Hammett Sigma Constants* [wiredchemist.com]

- 11. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. ntweb.deltastate.edu [ntweb.deltastate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. benchchem.com [benchchem.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. youtube.com [youtube.com]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. ossila.com [ossila.com]

- 21. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Video: A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery [jove.com]

- 23. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. gaussian.com [gaussian.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. researchgate.net [researchgate.net]

- 29. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 30. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

4-Bromo-3-chlorobenzonitrile discovery and synthesis history

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzonitrile

Introduction

This compound is a versatile halogenated aromatic nitrile that serves as a critical synthetic intermediate in medicinal chemistry and materials science.[1] Its utility as a multifunctional building block stems from the differential reactivity of its two halogen substituents (bromine and chlorine) and the nitrile group, particularly in metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for systematic structural modifications essential for Structure-Activity Relationship (SAR) studies in drug discovery.[1]

The history of this compound is not marked by a singular moment of discovery but is rather defined by the development and refinement of synthetic routes for producing substituted benzonitriles. Its emergence is intrinsically linked to the advancement of fundamental organic reactions applicable to the synthesis of polysubstituted aromatic compounds. This guide provides a detailed overview of the primary synthetic methodologies, experimental protocols, and comparative data for its preparation.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages regarding starting materials, scalability, and reaction conditions. The key is the effective and regioselective formation of carbon-halogen and carbon-nitrile bonds.[1]

Electrophilic Bromination of 3-Chlorobenzonitrile

A common and well-documented method involves the direct electrophilic aromatic substitution on 3-chlorobenzonitrile.[1][2] In this reaction, the existing substituents on the benzene ring direct the position of the incoming bromine atom. The nitrile group (-CN) is a meta-directing deactivator, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of these directing effects strongly favors the introduction of bromine at the position para to the chlorine and meta to the nitrile group, yielding the desired this compound.[1]

This reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a potent electrophile (Br⁺).[1] An alternative approach utilizes potassium bromate (KBrO₃) in concentrated sulfuric acid (H₂SO₄).[1]

Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for transforming an aromatic amino group into various functionalities, including halogens and nitriles, via a diazonium salt intermediate.[1][3][4] Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone of aromatic chemistry.[3] For the synthesis of this compound, this pathway typically starts with an appropriate aniline derivative, such as 3-amino-4-chlorobenzonitrile or 4-amino-2-chlorobenzonitrile's isomer equivalent.[1] The synthesis involves two primary steps:

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (commonly sodium nitrite, NaNO₂) in a cold, acidic medium (e.g., HCl, HBr) to form a diazonium salt.[1][5]

-

Displacement: The diazonium salt is subsequently treated with a copper(I) halide (e.g., Copper(I) Bromide, CuBr) to replace the diazonium group with a bromine atom.[1][5]

Ammoxidation of 4-Bromo-3-chlorotoluene

Ammoxidation represents a direct, high-yield method particularly suited for the industrial-scale production of halogenated benzonitriles from their corresponding toluene precursors.[1][6] This vapor-phase process involves the catalytic reaction of the substituted toluene with ammonia (NH₃) and an oxidizing agent, typically oxygen from the air.[1] For the synthesis of this compound, the starting material is 4-bromo-3-chlorotoluene. The reaction is generally performed in a fluidized-bed reactor using specialized catalysts, with vanadium-chromium-based systems supported on silica being highly effective.[1]

Quantitative Data Summary

The following table summarizes quantitative data for the different synthetic routes to this compound and related compounds, allowing for easy comparison.

| Synthesis Method | Starting Material | Key Reagents / Catalyst | Temperature | Yield | Notes |

| Electrophilic Bromination | 3-Chlorobenzonitrile | KBrO₃, 70% H₂SO₄ | Room Temperature (20–25°C) | 70% | Protocol adapted from synthesis of 3-bromo-4-chlorobenzonitrile.[1][7] |

| Sandmeyer Reaction | 4-Amino-2-chlorobenzonitrile* | 1. NaNO₂, conc. HCl 2. CuBr, conc. HCl | 0–5°C (Diazotization) 0–20°C (Displacement) | 72-75% | Protocol for a structural isomer; demonstrates typical yield for this reaction type.[5] |

| Ammoxidation | 4-Bromo-3-chlorotoluene | NH₃, O₂, V-Cr-B-P-K/SiO₂ catalyst | 380–440°C | 87.6% | Patented method for large-scale production.[1] |

*Data for the synthesis of the isomer 4-Bromo-2-chlorobenzonitrile is presented to illustrate typical reaction conditions and yields for the Sandmeyer approach.

Experimental Protocols

Protocol 1: Electrophilic Bromination using KBrO₃/H₂SO₄

(Based on a similar protocol for a related isomer[1][7])

-

Preparation: In a suitable reaction vessel, dissolve 3-chlorobenzonitrile (1 equivalent) in 70% sulfuric acid.

-

Reagent Addition: While stirring the solution, slowly add potassium bromate (KBrO₃) (approx. 1.6 equivalents) in small portions. Maintain the temperature at room temperature (20-25°C).

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: Pour the reaction mixture over crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and dried. The crude product can be further purified by recrystallization.

Protocol 2: Sandmeyer Reaction

(Generalized from a standard procedure for aryl bromides[5])

-

Diazotization:

-

Dissolve 3-amino-4-chlorobenzonitrile (1 equivalent) in concentrated hydrochloric acid.

-

Cool the solution to 0–5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (approx. 1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

-

Displacement (Sandmeyer):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (approx. 1.4 equivalents) in concentrated hydrochloric acid.

-

Pour the cold diazonium salt solution from the previous step into the CuBr solution.

-

Allow the reaction mixture to stir. A vigorous evolution of nitrogen gas will be observed.

-

Stir for 2 hours, allowing the temperature to gradually rise to 20°C.

-

-

Workup and Purification:

-

Pour the reaction mixture into a large volume of ice water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography to afford pure this compound.

-

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Sandmeyer reaction, a key method for synthesizing this compound.

Caption: Synthetic pathway via the Sandmeyer reaction.

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. Buy this compound | 57418-97-0 [smolecule.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Initial Reactivity Screening of 4-Bromo-3-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial reactivity screening for 4-Bromo-3-chlorobenzonitrile (C₇H₃BrClN), a pivotal building block in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature—a selectively reactive bromine atom, a less reactive chlorine atom, and a versatile nitrile group—allows for precise and sequential molecular modifications.[1][3] This document outlines key chemical transformations, detailed experimental protocols, and mechanistic pathways to facilitate its effective use in complex molecular synthesis.

Core Reactivity Profile

This compound's synthetic utility is anchored in the differential reactivity of its functional groups.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of common palladium-catalyzed reactions.[1][3] This allows for selective functionalization at the C-4 position (bromine) while leaving the C-3 position (chlorine) available for subsequent transformations.[1] Key reactions include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][4]

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitrile group renders the aromatic ring electron-deficient, facilitating SNAr reactions.[1] Nucleophilic attack occurs selectively at the C-4 position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrile group's nitrogen atom for greater stabilization.[1][5]

-

Nitrile Group Transformations: The cyano group is a versatile handle that can be readily converted into other critical functional groups. It can be reduced to a primary amine ((4-bromo-3-chlorophenyl)methanamine) or hydrolyzed to a carboxylic acid.[1][2]

Summary of Reactivity Screening

The following table summarizes the primary transformations for an initial reactivity screen of this compound.

| Reaction Type | Transformation Example | Typical Reagents & Conditions |

| Suzuki-Miyaura Coupling | 3-Chloro-4-(phenyl)benzonitrile | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) |

| Buchwald-Hartwig Amination | 4-Amino-3-chlorobenzonitrile | Amine source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) |

| Nucleophilic Aromatic Substitution | 3-Chloro-4-methoxybenzonitrile | Sodium methoxide (NaOMe), Solvent (e.g., DMF or DMSO), Heat |

| Nitrile Reduction | (4-Bromo-3-chlorophenyl)methanamine | Lithium aluminum hydride (LiAlH₄) in THF; or H₂, Raney Nickel catalyst |

| Nitrile Hydrolysis | 4-Bromo-3-chlorobenzoic acid | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), Water, Heat |

Mandatory Visualizations

Caption: High-level workflow for the initial reactivity screening of this compound.

// Invisible nodes for positioning labels invis1 [shape=point, width=0, height=0, label=""]; invis2 [shape=point, width=0, height=0, label=""];

pd0 -> pd2_complex [label="Ar-Br"]; pd2_complex -> invis1 [label="Ar'-B(OH)₂\n(Base)"]; invis1 -> transmetal_complex; transmetal_complex -> invis2; invis2 -> pd0 [label=""]; invis2 -> product [dir=none];

// Positioning labels oxidative_addition -> pd0 [dir=none, minlen=2]; transmetalation -> pd2_complex [dir=none, minlen=2]; reductive_elimination -> transmetal_complex [dir=none, minlen=2]; }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

The following protocols are generalized starting points for the reactivity screening of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield.

Protocol 1: Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed coupling of this compound with an arylboronic acid, selectively functionalizing the C-Br bond.[1][6][7][8][9]

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvents (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-chlorobenzonitrile product.

-

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation at the C-4 position using an ammonia equivalent or a primary/secondary amine.[10][11][12]

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Amine or ammonia equivalent (e.g., benzophenone imine, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄, 2-4 mol%)[13]

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.2 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture to 80-110 °C.

-

Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

If using an imine, hydrolyze the intermediate with an acid to reveal the primary amine.

-

Purify the final product by silica gel chromatography.

-

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This procedure details the displacement of the bromide at C-4 with a strong nucleophile, such as an alkoxide.[1][5]

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., Sodium methoxide (NaOMe) or Sodium tert-butoxide, 1.5-2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction vessel and inert atmosphere

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flask under nitrogen.

-

Add the nucleophile portion-wise at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophile's strength.

-

Monitor the reaction for the consumption of starting material (typically 2-8 hours).

-

Cool the reaction to room temperature and carefully quench by adding water.

-

Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via column chromatography to isolate the 4-substituted-3-chlorobenzonitrile.

-

Protocol 4: Reduction of the Nitrile Group

This protocol covers the conversion of the nitrile moiety to a primary amine using a strong reducing agent.[1][2]

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous workup solutions (e.g., water, 15% NaOH solution, based on Fieser workup)

-

-

Procedure:

-

Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a flask equipped with a reflux condenser and dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction back to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude (4-bromo-3-chlorophenyl)methanamine can be purified by distillation or crystallization if necessary.

-

Protocol 5: Hydrolysis of the Nitrile Group

This protocol describes the hydrolysis of the nitrile to a carboxylic acid under basic conditions.[2]

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 5-10 eq)

-

Solvent (e.g., Water, Ethanol/Water mixture)

-

Strong acid for workup (e.g., concentrated HCl)

-

-

Procedure:

-

Prepare a solution of this compound in an ethanol/water mixture.

-

Add a concentrated aqueous solution of NaOH.

-

Heat the mixture to reflux and maintain it for 12-24 hours, or until TLC indicates the disappearance of the starting material. Ammonia gas will be evolved.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl.

-

The 4-bromo-3-chlorobenzoic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Recrystallization may be performed for further purification.

-

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. Buy this compound | 57418-97-0 [smolecule.com]

- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]

- 4. 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]